molecular formula C7H6FNO2 B1388037 5-Fluoro-6-methoxynicotinaldehyde CAS No. 884494-73-9

5-Fluoro-6-methoxynicotinaldehyde

Cat. No. B1388037
M. Wt: 155.13 g/mol
InChI Key: BKATVSAQJLGKJC-UHFFFAOYSA-N
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Patent
US08367831B2

Procedure details

To a solution of 0.54 g of (5-fluoro-6-methoxypyridin-3-yl)methanol in 5 mL of dichloromethane, 1.5 g of manganese dioxide was added. The mixture was stirred at room temperature for 3 hours, thereto were then added 0.89 g of manganese dioxide and 4 mL of dichloromethane, and the mixture was stirred for 1 hour. Thereto were further added 1.5 g of manganese dioxide and 2 mL of dichloromethane, and the mixture was stirred at room temperature for 2 hours 30 minutes. After leaving overnight, the insoluble substance was filtered off, and the filtration residue was washed with chloroform. The solvent was distilled off under reduced pressure to obtain 0.48 g of 5-fluoro-6-methoxynicotinaldehyde as a yellow solid.
Quantity
0.54 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
1.5 g
Type
catalyst
Reaction Step One
Quantity
0.89 g
Type
catalyst
Reaction Step Two
Quantity
4 mL
Type
solvent
Reaction Step Two
Quantity
1.5 g
Type
catalyst
Reaction Step Three
Quantity
2 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([CH2:10][OH:11])[CH:5]=[N:6][C:7]=1[O:8][CH3:9]>ClCCl.[O-2].[O-2].[Mn+4]>[F:1][C:2]1[C:7]([O:8][CH3:9])=[N:6][CH:5]=[C:4]([CH:3]=1)[CH:10]=[O:11] |f:2.3.4|

Inputs

Step One
Name
Quantity
0.54 g
Type
reactant
Smiles
FC=1C=C(C=NC1OC)CO
Name
Quantity
5 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
1.5 g
Type
catalyst
Smiles
[O-2].[O-2].[Mn+4]
Step Two
Name
Quantity
0.89 g
Type
catalyst
Smiles
[O-2].[O-2].[Mn+4]
Name
Quantity
4 mL
Type
solvent
Smiles
ClCCl
Step Three
Name
Quantity
1.5 g
Type
catalyst
Smiles
[O-2].[O-2].[Mn+4]
Step Four
Name
Quantity
2 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred for 1 hour
Duration
1 h
STIRRING
Type
STIRRING
Details
the mixture was stirred at room temperature for 2 hours 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
After leaving overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
the insoluble substance was filtered off
WASH
Type
WASH
Details
the filtration residue was washed with chloroform
DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled off under reduced pressure

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
FC=1C(=NC=C(C=O)C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 0.48 g
YIELD: CALCULATEDPERCENTYIELD 90%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.